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molecular formula C10H12O3 B1220483 3-Hydroxypropyl benzoate CAS No. 6946-99-2

3-Hydroxypropyl benzoate

Cat. No. B1220483
M. Wt: 180.2 g/mol
InChI Key: BZISNWGGPWSXTK-UHFFFAOYSA-N
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Patent
US04146715

Procedure details

Sodium benzoate (96.32 g) in DMF (690 ml) was heated to 80° C., and 1-chloro-3-hydroxypropane (63.06 g) was added over 15 minutes. The temperature increased to 135° C., and the reaction mixture was heated at 135°-175° C. for 3 hours. Filtration removed 38 g of sodium chloride (97% of theory). The filtration was partially evaporated at reduced pressure at <40° C. The concentrated filtrate was poured into ice water and extracted well with ether. The combined ether extracts were washed with water, dried over anhydrous sodium sulfate, and evaporated. The residual oil was distilled through a Vigreux column to give 3-benzoyloxy-1-propanol (85.2 g), b.p. 124°-132° C. at 0.055 mm Hg.
Name
Sodium benzoate
Quantity
96.32 g
Type
reactant
Reaction Step One
Name
Quantity
690 mL
Type
solvent
Reaction Step One
Quantity
63.06 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].Cl[CH2:12][CH2:13][CH2:14][OH:15]>CN(C=O)C>[C:1]([O:9][CH2:12][CH2:13][CH2:14][OH:15])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Sodium benzoate
Quantity
96.32 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Na+]
Name
Quantity
690 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
63.06 g
Type
reactant
Smiles
ClCCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 135°-175° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
removed 38 g of sodium chloride (97% of theory)
FILTRATION
Type
FILTRATION
Details
The filtration
CUSTOM
Type
CUSTOM
Details
was partially evaporated at reduced pressure at <40° C
ADDITION
Type
ADDITION
Details
The concentrated filtrate was poured into ice water
EXTRACTION
Type
EXTRACTION
Details
extracted well with ether
WASH
Type
WASH
Details
The combined ether extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled through a Vigreux column

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 85.2 g
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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